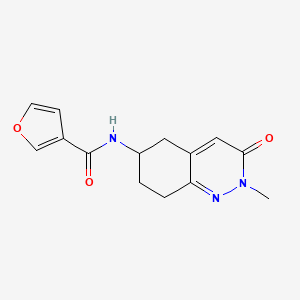![molecular formula C10H14ClF2NO B2585974 (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-24-5](/img/structure/B2585974.png)
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic compound. It contains an amine group (-NH2), a phenyl group (a benzene ring), and a difluoroethoxy group (an ether with two fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration and the available starting materials. Typically, ethers can be synthesized through a nucleophilic substitution or addition reaction, while amines can be synthesized through a reduction of nitro compounds, nitriles, or amides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests aromaticity, which could influence the compound’s reactivity and stability. The difluoroethoxy group could introduce steric hindrance and electronic effects, potentially affecting the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and can participate in a variety of reactions, such as acid-base reactions or nucleophilic substitutions . The ether group is generally stable but can be cleaved under acidic conditions. The phenyl group can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces, which are influenced by factors like molecular size, shape, and polarity .
科学的研究の応用
1. Calcium Entry Inhibition
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride exhibits potential as a store-operated calcium entry (SOCE) inhibitor. A study demonstrated its effects on endoplasmic reticulum Ca2+ release and SOCE in the PLP-B lymphocyte cell line, highlighting its potential application in cellular calcium regulation (Dago et al., 2018).
2. Antiestrogen Binding Site Interaction
Research indicates that compounds structurally similar to this compound can interact with the antiestrogen binding site, suggesting potential applications in cancer research. The structural similarity to antihistamines and the observed binding to H1 receptors in liver microsomes reveal a complex interaction profile relevant for breast cancer cell studies (Brandes et al., 1985).
3. Copper-Dioxygen Reactivity
This compound serves as a ligand in copper(I) complexes, influencing the formation and reactivity of copper-dioxygen adducts. These adducts play a role in biological and industrial processes, and the systematic study of ligand electronics provides insights into the mechanisms of exogenous substrate oxidation (Zhang et al., 2003).
4. Synthesis of NK1 Receptor Antagonist
The compound's role in the synthesis of Aprepitant, an NK1 receptor antagonist, is notable. It's involved in a stereoselective synthesis process, leading to the creation of pharmaceutical agents used in clinical settings (Brands et al., 2003).
5. Antimicrobial and Antifungal Activity
A series of analogs derived from (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine demonstrate notable antimicrobial and antifungal activities. These compounds, tested against various bacterial and fungal strains, show promise for medicinal applications (Pejchal et al., 2015).
6. Key Intermediate in Silodosin Synthesis
The compound acts as a key intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. This highlights its importance in the pharmaceutical industry for the development of therapeutics (Luo et al., 2008).
7. Polymerization Applications
Its derivatives are used in the polymerization processes, specifically in the creation of densely grafted copolymers, which have numerous industrial applications (Miura et al., 2004).
8. Crystal Structure Analysis
The compound's derivatives have been used in crystallography studies, providing insights into molecular interactions and structural characteristics. Such studies are fundamental for understanding molecular properties and interactions (Bikas et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing amine groups can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin. The presence of fluorine atoms could also introduce additional hazards, as fluorine-containing compounds can sometimes be toxic or reactive .
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better potency, selectivity, or pharmacokinetic properties. Alternatively, if the compound has interesting material properties, future research could explore its potential uses in areas like polymer science or nanotechnology .
特性
IUPAC Name |
(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFMNROZVAKGHC-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

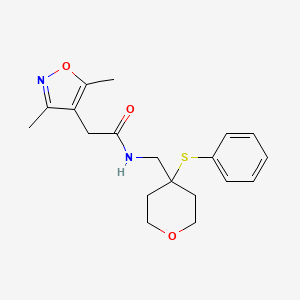
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
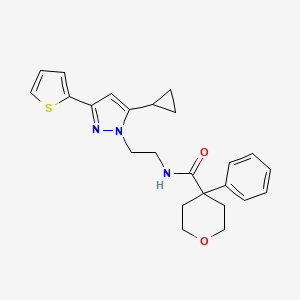
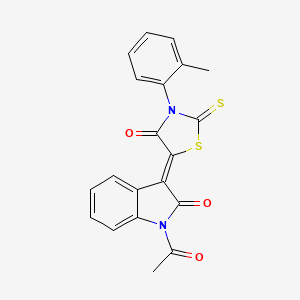

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
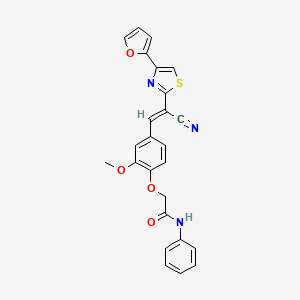
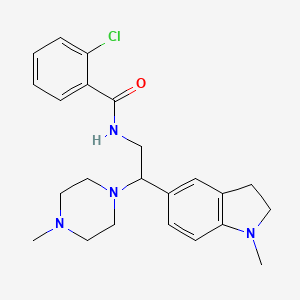
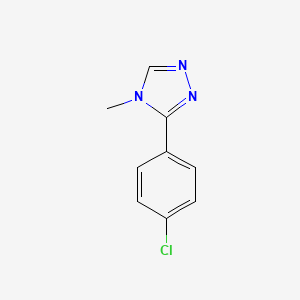

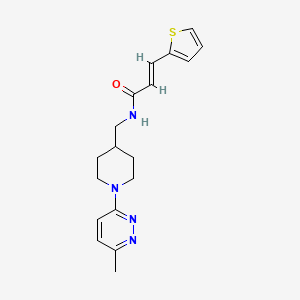
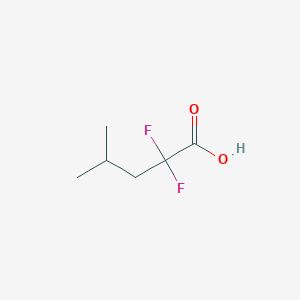
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
